4-Bromo-5-chloro-pyrazolo[1,5-a]pyridine
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Overview
Description
4-Bromo-5-chloro-pyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-pyrazolo[1,5-a]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate compound. The NH group of this intermediate is then protected using PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . This intermediate can undergo further reactions to introduce the chlorine atom and complete the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-pyrazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4-Bromo-5-chloro-pyrazolo[1,5-a]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-Bromo-5-chloro-pyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the fused rings.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring fused with a pyrazole ring, offering different chemical properties and applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds feature a triazole ring fused with a pyrimidine ring, providing unique biological activities.
Properties
CAS No. |
1427438-59-2 |
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Molecular Formula |
C7H4BrClN2 |
Molecular Weight |
231.48 g/mol |
IUPAC Name |
4-bromo-5-chloropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4BrClN2/c8-7-5(9)2-4-11-6(7)1-3-10-11/h1-4H |
InChI Key |
AFVHDTCVCBRYSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1Cl)Br |
Origin of Product |
United States |
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